![molecular formula C9H14O6 B13393168 (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13393168.png)
(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid typically involves the protection of the hydroxyl groups of ribose followed by methylation and subsequent oxidation. One common method starts with methyl-2,3-O-isopropylidene-beta-D-ribofuranoside, which is then oxidized to form the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Serves as a precursor in the synthesis of antiviral agents and nucleoside analogues.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use, particularly in pharmaceutical applications.
Comparaison Avec Des Composés Similaires
- Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside
- 2,3-O-Isopropylidene-D-ribose
- 1-Methoxy-2,3-O-isopropylidene-beta-D-ribofuranosyl-5-carboxylic acid
Uniqueness: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its protective isopropylidene group and methylation make it particularly useful in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C9H14O6 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
(3aR,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6-,8?/m1/s1 |
Clé InChI |
BTFKDZSYIKUCGF-ABLAFXCMSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@@H](O1)C(OC2C(=O)O)OC)C |
SMILES canonique |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





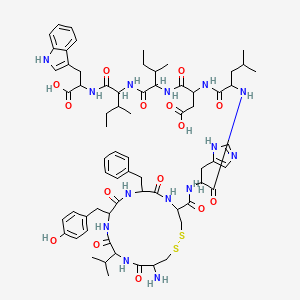
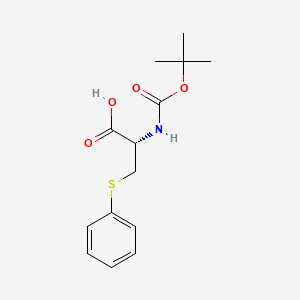
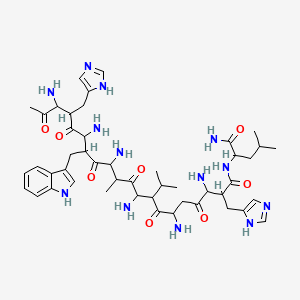
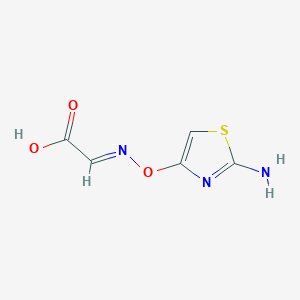
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)

![Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-](/img/structure/B13393138.png)
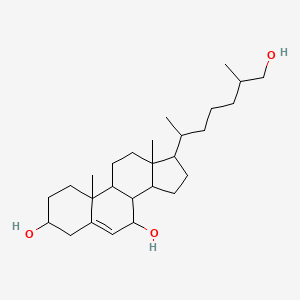
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13393154.png)
